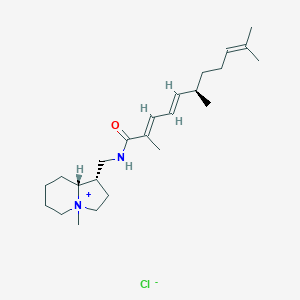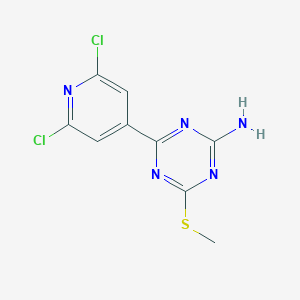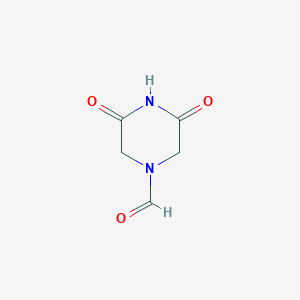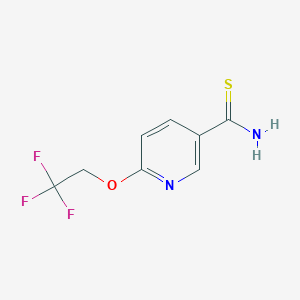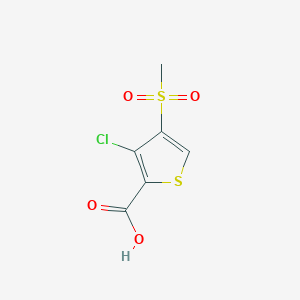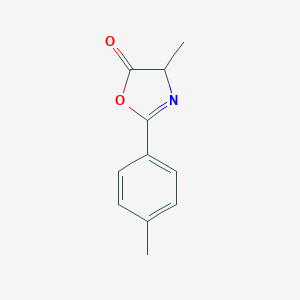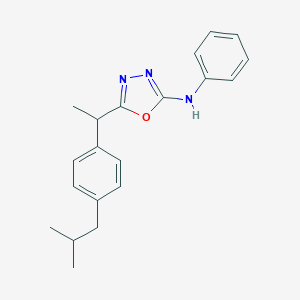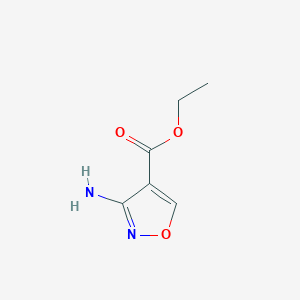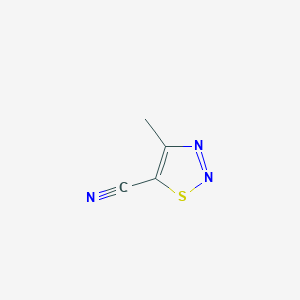
5-Ethynyl-5-hexen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-5-hexen-2-one, also known as EHNA, is a small molecule inhibitor that has been widely used in scientific research. EHNA is a potent inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. EHNA has been shown to have a variety of biochemical and physiological effects, and has been used in a variety of research applications.
Mécanisme D'action
5-Ethynyl-5-hexen-2-one inhibits ADA by binding to the enzyme's active site and blocking the catalytic activity of the enzyme. ADA is an important enzyme in the regulation of adenosine levels in the body, and inhibition of ADA can lead to elevated levels of adenosine. Elevated levels of adenosine have been shown to have a variety of physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
5-Ethynyl-5-hexen-2-one has been shown to have a variety of biochemical and physiological effects, including inhibition of ADA activity, elevation of adenosine levels, and modulation of immune cell function. 5-Ethynyl-5-hexen-2-one has been shown to inhibit the proliferation of T cells and B cells, and to modulate the function of macrophages and dendritic cells. 5-Ethynyl-5-hexen-2-one has also been shown to have anti-inflammatory and anti-tumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-Ethynyl-5-hexen-2-one has several advantages as a tool for scientific research. It is a potent and specific inhibitor of ADA, making it a valuable tool for studying adenosine metabolism. 5-Ethynyl-5-hexen-2-one has also been shown to have a variety of physiological effects, making it a useful tool for studying the role of adenosine in various physiological processes. However, 5-Ethynyl-5-hexen-2-one has several limitations as well. It is a challenging compound to produce, requiring specialized equipment and hazardous reagents. 5-Ethynyl-5-hexen-2-one also has a short half-life in vivo, limiting its usefulness for long-term studies.
Orientations Futures
There are several potential future directions for research on 5-Ethynyl-5-hexen-2-one. One area of interest is the development of new 5-Ethynyl-5-hexen-2-one derivatives with improved pharmacokinetic properties. Another area of interest is the use of 5-Ethynyl-5-hexen-2-one in combination with other drugs to enhance its therapeutic effects. Finally, there is interest in the use of 5-Ethynyl-5-hexen-2-one as a tool for studying the role of adenosine in various disease states, including cancer, cardiovascular disease, and autoimmune disorders.
Méthodes De Synthèse
5-Ethynyl-5-hexen-2-one can be synthesized using a variety of methods, including the reaction of 5-hexen-2-one with ethynylmagnesium bromide, or the reaction of 5-hexen-2-one with ethynyl lithium. The synthesis of 5-Ethynyl-5-hexen-2-one typically involves the use of hazardous reagents and requires specialized equipment, making it a challenging compound to produce.
Applications De Recherche Scientifique
5-Ethynyl-5-hexen-2-one has been widely used in scientific research as a tool for studying adenosine metabolism. 5-Ethynyl-5-hexen-2-one has been shown to inhibit ADA activity in a variety of cell types, including T cells, B cells, and macrophages. 5-Ethynyl-5-hexen-2-one has also been used to study the role of adenosine in various physiological processes, including inflammation, cancer, and cardiovascular disease.
Propriétés
Numéro CAS |
176541-67-6 |
|---|---|
Nom du produit |
5-Ethynyl-5-hexen-2-one |
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
5-methylidenehept-6-yn-2-one |
InChI |
InChI=1S/C8H10O/c1-4-7(2)5-6-8(3)9/h1H,2,5-6H2,3H3 |
Clé InChI |
MCQSOSZHPCLBFN-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=C)C#C |
SMILES canonique |
CC(=O)CCC(=C)C#C |
Synonymes |
6-Heptyn-2-one, 5-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



